molecular formula C8H4BrF3O2 B1374264 3-Bromo-2-(trifluoromethyl)benzoic acid CAS No. 1227605-02-8

3-Bromo-2-(trifluoromethyl)benzoic acid

Cat. No.: B1374264
CAS No.: 1227605-02-8
M. Wt: 269.01 g/mol
InChI Key: PZGTYJFUVHSNLB-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the second position

Mechanism of Action

The mechanism of action of “3-Bromo-2-(trifluoromethyl)benzoic acid” is not clear as it likely depends on the specific context in which it is used. For instance, in pharmaceutical applications, its mechanism of action would depend on the drug it is part of .

Safety and Hazards

“3-Bromo-2-(trifluoromethyl)benzoic acid” is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation. For example, the binding of this compound to cytochrome P450 can result in the modulation of the enzyme’s catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular processes and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of the compound. For instance, the compound may be actively transported into cells via specific transporters, and its distribution within cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)benzoic acid typically involves the bromination of 2-(trifluoromethyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGTYJFUVHSNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735316
Record name 3-Bromo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227605-02-8
Record name 3-Bromo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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